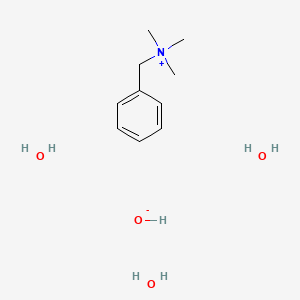
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with 2-methylbutan-2-yl hydrazine to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydrotriazoles
Substitution: Various substituted triazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is not fully understood but is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group may also play a role in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-cyclopropyl-5-methyl-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-ethyl-1,2,4-triazole-3-thiol
- 4-cyclopropyl-5-propyl-1,2,4-triazole-3-thiol
Uniqueness
4-cyclopropyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylbutan-2-yl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C10H17N3S |
|---|---|
分子量 |
211.33 g/mol |
IUPAC名 |
4-cyclopropyl-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H17N3S/c1-4-10(2,3)8-11-12-9(14)13(8)7-5-6-7/h7H,4-6H2,1-3H3,(H,12,14) |
InChIキー |
DXNLAVQKIXWRAV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=NNC(=S)N1C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)









